

# The History and Development of Perftoran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Perftoran**, a perfluorocarbon (PFC) emulsion, emerged from Soviet-era research as a promising oxygen-carrying blood substitute. Initially developed for military and critical care medicine, its unique physicochemical properties and clinical performance have made it a subject of scientific interest for decades. This technical guide provides a comprehensive overview of the history, development, and scientific underpinnings of **Perftoran**, with a focus on its chemical composition, physical properties, and the experimental evidence that has defined its trajectory.

# A Historical Overview: From "Blue Blood" to a Clinically Applied Blood Substitute

The quest for a universal blood substitute has been a long-standing goal in medicine, driven by the challenges of blood banking, transfusion-transmitted diseases, and the need for a readily available oxygen carrier in emergency situations. Perfluorocarbons, synthetic compounds with a high capacity for dissolving respiratory gases, were identified as potential candidates in the mid-20th century.

The development of **Perftoran**, colloquially known as "Blue Blood" due to its bluish tint, was a significant milestone in this field. The pioneering work on this emulsion was conducted in the



Soviet Union, led by Professor Felix F. Beloyartsev at the Institute of Biophysics of the USSR Academy of Sciences. The research culminated in the first clinical application of **Perftoran** in the 1980s.

Key Milestones in the Development of **Perftoran**:

- Late 1970s Early 1980s: Intensive research and development of a stable and biocompatible PFC emulsion in the USSR.
- 1984: First reported clinical use of **Perftoran**.
- 1996: Official registration and approval for clinical use in Russia.
- Post-1996: Widespread clinical use in Russia and several other countries for various indications, including massive blood loss, ischemia, and cardioplegia.
- 2005-2010: Approved for clinical use in Mexico.
- Present: Marketed in some countries and continues to be a subject of research for new therapeutic applications. It has been rebranded as Vidaphor for marketing in North America.

## **Composition and Physicochemical Properties**

**Perftoran** is a 10% volume/volume submicron emulsion of perfluorocarbons in a water-based medium. Its composition is meticulously designed to ensure stability, biocompatibility, and efficient oxygen transport.

Table 1: Chemical Composition of **Perftoran** 



| Component                                                   | Concentration | Function                                                         |
|-------------------------------------------------------------|---------------|------------------------------------------------------------------|
| Perfluorodecalin (C10F18)                                   | ~6.5% (w/v)   | Primary oxygen-carrying component                                |
| Perfluoro-N-(4-<br>methylcyclohexyl)piperidine<br>(C12F23N) | ~3.2% (w/v)   | Secondary oxygen-carrying component, enhances emulsion stability |
| Proxanol P-268                                              | ~4.0% (w/v)   | Non-ionic surfactant, emulsifying agent                          |
| Sodium Chloride                                             | 0.9% (w/v)    | Provides isotonicity                                             |
| Potassium Chloride                                          | q.s.          | Electrolyte balance                                              |
| Calcium Chloride                                            | q.s.          | Electrolyte balance                                              |
| Magnesium Chloride                                          | q.s.          | Electrolyte balance                                              |
| Sodium Bicarbonate                                          | q.s.          | pH buffer                                                        |
| Water for Injection                                         | q.s. to 100%  | Vehicle                                                          |

Table 2: Physicochemical Properties of **Perftoran** Emulsion



| Property                 | Value                                       | Significance                                                                                                                               |
|--------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Oxygen Carrying Capacity | 6-7 ml O2 / 100 ml at pO2 of<br>760 mmHg[1] | Enables significant oxygen transport to tissues, particularly under hyperoxic conditions.                                                  |
| Average Particle Size    | 0.05 - 0.1 μm                               | Submicron size allows for passage through capillaries and reduces the risk of embolism. Contributes to a longer intravascular persistence. |
| Viscosity                | 2.5 - 3.5 mPa⋅s at 37°C                     | Similar to that of blood plasma, ensuring good rheological properties and minimal impact on hemodynamics.                                  |
| Osmolality               | 280 - 320 mOsm/kg                           | Isotonic with blood, preventing osmotic stress on blood cells.                                                                             |
| рН                       | 7.2 - 7.4                                   | Compatible with physiological pH.                                                                                                          |
| Density                  | ~1.05 g/cm³                                 | Slightly higher than blood plasma.                                                                                                         |

# Experimental Protocols in Preclinical and Clinical Studies

The efficacy and safety of **Perftoran** have been evaluated in numerous preclinical and clinical studies. Below are detailed methodologies for key experiments that have been instrumental in understanding its therapeutic potential.

## **Preclinical Model: Hemorrhagic Shock in Rats**

This model is crucial for assessing the ability of a blood substitute to restore oxygen-carrying capacity and improve survival after massive blood loss.



#### Experimental Workflow for Hemorrhagic Shock Study



Click to download full resolution via product page

Caption: Workflow for a preclinical hemorrhagic shock model in rats.

#### **Detailed Methodology:**

 Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). The femoral artery and vein are catheterized for blood pressure monitoring, blood withdrawal, and fluid infusion.



- Hemorrhage Induction: A volume of blood corresponding to 40-50% of the total estimated blood volume is withdrawn via the arterial catheter over a period of 15-20 minutes to achieve and maintain a state of severe hemorrhagic shock, characterized by a mean arterial pressure (MAP) of 30-40 mmHg.
- Resuscitation: Following a shock period of approximately 60 minutes, animals are
  resuscitated with either **Perftoran** (e.g., at a dose of 20 ml/kg), an equivalent volume of
  saline, or the shed autologous blood. The infusion is typically administered over 30 minutes.
- Monitoring and Data Collection: Throughout the experiment, physiological parameters
  including MAP, heart rate, and respiratory rate are continuously monitored. Arterial blood
  samples are collected at baseline, during shock, and at various time points post-resuscitation
  for the analysis of blood gases (PaO2, PaCO2), pH, and lactate levels. Survival rates are
  monitored for 24 to 48 hours post-resuscitation.

# Preclinical Model: Ischemia-Reperfusion Injury in a Rat Intestinal Model

This model is used to evaluate the protective effects of **Perftoran** against the cellular damage that occurs when blood flow is restored to ischemic tissue.

Experimental Workflow for Ischemia-Reperfusion Injury Study





Click to download full resolution via product page

Caption: Workflow for a rat intestinal ischemia-reperfusion injury model.

### Detailed Methodology:

- Surgical Preparation: Rats are anesthetized, and a midline laparotomy is performed to expose the superior mesenteric artery (SMA).
- Induction of Ischemia: The SMA is occluded with a microvascular clamp for a predetermined period, typically 60 minutes, to induce intestinal ischemia.
- Treatment: Just before the end of the ischemic period, animals in the treatment group receive an intravenous infusion of **Perftoran** (e.g., 5 ml/kg), while the control group receives saline.



Reperfusion and Observation: The microvascular clamp is removed to allow reperfusion of
the intestine. The intestinal microcirculation is observed using intravital microscopy to assess
parameters such as red blood cell velocity, vessel diameter, and leukocyte-endothelial
interactions. At the end of the experiment, intestinal tissue samples are collected for
histological examination to assess the degree of mucosal injury.[2][3]

## **Clinical Trial: Use in Cardiac Surgery**

Clinical trials have investigated the efficacy of **Perftoran** in reducing the need for allogeneic blood transfusions during cardiac surgery.

Experimental Workflow for Cardiac Surgery Clinical Trial



Click to download full resolution via product page

Caption: Workflow for a randomized clinical trial of **Perftoran** in cardiac surgery.



### **Detailed Methodology:**

- Patient Enrollment: Patients scheduled for elective cardiac surgery requiring cardiopulmonary bypass are recruited for the study after obtaining informed consent.
- Randomization: Patients are randomly assigned to either the **Perftoran** group or a control group.
- Intervention: In the **Perftoran** group, the emulsion is added to the cardiopulmonary bypass
  circuit or administered intravenously during the procedure. The control group receives the
  standard of care, which may include crystalloid or colloid solutions.
- Outcome Measurement: The primary outcome is typically the number of units of allogeneic red blood cells transfused during and after the surgery. Secondary outcomes include postoperative hemoglobin levels, duration of mechanical ventilation, length of stay in the intensive care unit (ICU), and the incidence of adverse events.[1]

## **Signaling Pathways and Mechanism of Action**

While the primary mechanism of action of **Perftoran** is the physical transport of dissolved oxygen, evidence suggests that it may also exert biological effects through the modulation of various signaling pathways. The precise molecular mechanisms are still under investigation, and much of the current understanding is based on studies of perfluorocarbons in general.

Hypothesized Signaling Pathways Influenced by Perfluorocarbons





Click to download full resolution via product page

Caption: Hypothesized signaling pathways modulated by perfluorocarbons.

#### Potential Mechanisms of Action:

• Modulation of Inflammatory Pathways: Studies on various perfluorocarbons have suggested an anti-inflammatory effect. This may be mediated, in part, by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as TNF-α and IL-6. By suppressing NF-κB activation, PFCs may reduce the inflammatory response associated with conditions like ischemia-reperfusion injury and acute respiratory distress syndrome. Some evidence also points to the modulation of the MAPK



(Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses and inflammation.[4][5]

• Endothelial Protection and Nitric Oxide (NO) Signaling: The small particle size of Perftoran allows for improved microcirculatory flow, which can increase shear stress on endothelial cells. This mechanical stimulus is a known activator of endothelial nitric oxide synthase (eNOS).[6][7][8][9] The resulting increase in nitric oxide (NO) production can lead to vasodilation, improved blood flow, and cytoprotective effects on the endothelium. This mechanism is particularly relevant in the context of ischemia-reperfusion injury, where endothelial dysfunction is a key pathological feature.

It is important to note that while these pathways provide a plausible framework for the observed biological effects of perfluorocarbons, further research is needed to specifically elucidate the signaling cascades directly modulated by **Perftoran**.

## **Conclusion and Future Directions**

**Perftoran** represents a significant achievement in the field of blood substitutes, with a long history of clinical use and a well-characterized safety and efficacy profile in specific indications. Its development has provided valuable insights into the potential of perfluorocarbon emulsions as oxygen therapeutics.

Future research should focus on several key areas:

- Elucidation of Molecular Mechanisms: A deeper understanding of the specific signaling
  pathways modulated by **Perftoran** is crucial for optimizing its therapeutic use and identifying
  new applications.
- Next-Generation Formulations: Further improvements in emulsion stability, oxygen-carrying capacity, and biocompatibility could lead to the development of even more effective PFCbased blood substitutes.
- Novel Therapeutic Indications: The anti-inflammatory and endothelial-protective properties of Perftoran suggest its potential utility in a broader range of conditions beyond its current indications, such as in the treatment of stroke, sepsis, and organ preservation for transplantation.



The continued study of **Perftoran** and other perfluorocarbon-based oxygen carriers holds the promise of addressing critical unmet needs in transfusion medicine and critical care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Use of perftoran emulsion to decrease allogeneic blood transfusion in cardiac surgery: clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reperfusion injury after critical intestinal ischemia and its correction with perfluorochemical emulsion "perftoran" PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reperfusion injury after critical intestinal ischemia and its correction with perfluorochemical emulsion "perftoran" PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB,
   MAPK and Bcl-2/Bax signaling pathway in A549 cells | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. physoc.org [physoc.org]
- 7. Vascular Redox Signaling, Endothelial Nitric Oxide Synthase Uncoupling, and Endothelial Dysfunction in the Setting of Transportation Noise Exposure or Chronic Treatment with Organic Nitrates PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predominant role of endothelial nitric oxide synthase in vascular endothelial growth factor-induced angiogenesis and vascular permeability PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial nitric oxide synthase activation by tumor necrosis factor alpha through neutral sphingomyelinase 2, sphingosine kinase 1, and sphingosine 1 phosphate receptors: a novel pathway relevant to the pathophysiology of endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The History and Development of Perftoran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207300#the-history-and-development-of-perftoran-as-a-blood-substitute]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com